2-Benzofurancarboximidamide, N-phenyl-
Description
Contextualization within Heterocyclic Chemistry and the Benzofuran (B130515) Structural Class
Heterocyclic chemistry is a vast and vital field of organic chemistry, and the benzofuran ring system is a prominent scaffold within it. Benzofuran, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a structural motif found in numerous naturally occurring compounds and synthetic molecules with significant biological applications. nih.govresearchgate.net This prevalence has made the benzofuran core a popular and trusted framework in the design of new drugs. nih.gov
The benzofuran scaffold is a component of several marketable drugs, including the antiarrhythmic medication Amiodarone and the antidepressant Vilazodone. nih.gov Furthermore, various derivatives of benzofuran have been shown to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net The versatility and established biological relevance of the benzofuran nucleus make it a foundation of considerable interest for the development of new chemical entities. researchgate.netnih.gov
Table 1: Examples of Benzofuran-Based Drugs
| Drug Name | Therapeutic Class |
|---|---|
| Amiodarone | Antiarrhythmic |
| Dronedarone | Antiarrhythmic |
| Vilazodone | Antidepressant |
| Methoxsalen | Used for Psoriasis and Eczema |
Significance of the Carboximidamide Functional Group in Organic Synthesis and Chemical Biology
The carboximidamide group, also known as an amidine, is a distinct functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement imparts specific chemical properties that are leveraged in both organic synthesis and medicinal chemistry.
In chemical biology, the carboximidamide moiety has been identified as a critical component for the biological activity of certain potent enzyme inhibitors. Research into novel anticancer agents has shown that the presence of the carboximidamide group can be essential for achieving high levels of antiproliferative action. nih.gov For instance, a series of aryl carboximidamides were developed as dual inhibitors of p38α and BRAFV600E, two kinases involved in cancer cell proliferation. In this context, the carboximidamide moiety was crucial for the molecule's inhibitory activity. nih.gov
In organic synthesis, carboximidamides are valuable intermediates. One common route to their synthesis involves the reaction of appropriate amidoximes with reagents like N,N'-carbonyl diimidazole (CDI) followed by the addition of an acid. nih.gov This highlights their accessibility and role as building blocks for more complex molecular architectures.
Table 2: Key Roles of the Carboximidamide Functional Group
| Domain | Significance |
|---|---|
| Chemical Biology | Essential pharmacophore for certain multi-targeted kinase inhibitors. nih.gov |
| Contributes to significant antiproliferative activity against cancer cell lines. nih.gov | |
| Organic Synthesis | Synthetically accessible from precursors such as amidoximes. nih.gov |
Research Landscape and Scholarly Importance of N-Phenyl-2-Benzofurancarboximidamide
While the benzofuran scaffold is widely studied, the specific compound N-phenyl-2-benzofurancarboximidamide is not extensively documented in the available scientific literature. However, the scholarly importance of its core molecular framework can be inferred from the intensive research conducted on its close structural analog, N-phenyl-2-benzofurancarboxamide .
This related class of compounds, featuring a carboxamide linkage instead of a carboximidamide, has been the subject of significant investigation for various therapeutic applications. The N-phenyl-2-benzofurancarboxamide template has been successfully utilized to develop potent and selective ligands for sigma receptors, which are targets for neurological and psychiatric disorders. nih.govnih.gov Additionally, this scaffold has been a foundation for designing molecules that can modulate the aggregation of Amyloid Beta (Aβ42) peptides, a key pathological process in Alzheimer's disease. nih.gov
The demonstrated success of the N-phenyl-2-benzofuran carboxamide core in yielding biologically active compounds suggests that related derivatives, such as N-phenyl-2-benzofurancarboximidamide, represent a promising, albeit underexplored, area for future research. The replacement of the carboxamide's oxygen atom with a nitrogen atom could significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and basicity, potentially leading to novel biological activities.
Table 3: Research on the Structurally Related N-Phenyl-2-Benzofurancarboxamide Scaffold
| Research Area | Findings |
|---|---|
| Sigma Receptor Ligands | Novel N-phenyl-2-benzofurancarboxamides exhibit high affinity for the sigma-1 receptor, with Ki values in the nanomolar range. nih.govnih.gov |
| Derivatives show selectivity for sigma-1 over sigma-2 receptors, indicating potential for targeted therapies. nih.govnih.gov | |
| Amyloid Beta Aggregation | N-phenylbenzofuran-2-carboxamide derivatives can inhibit the aggregation of Aβ42 in a concentration-dependent manner. nih.gov |
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2-Benzofurancarboximidamide, N-phenyl- |
| Amiodarone |
| Dronedarone |
| Vilazodone |
| Methoxsalen |
Structure
3D Structure
Properties
CAS No. |
72583-88-1 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N'-phenyl-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C15H12N2O/c16-15(17-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-10H,(H2,16,17) |
InChI Key |
YTZBDAPRURVVOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC3=CC=CC=C3O2)N |
Origin of Product |
United States |
Synthetic Methodologies for N Phenyl 2 Benzofurancarboximidamide and Its Derivatives
Retrosynthetic Analysis of the N-Phenyl-2-Benzofurancarboximidamide Scaffold
A retrosynthetic analysis of the target molecule, N-phenyl-2-benzofurancarboximidamide, reveals several logical disconnection points. The primary disconnection is at the C-N bonds of the carboximidamide group, suggesting a precursor such as 2-cyanobenzofuran. This nitrile is a key intermediate, as the transformation of a nitrile to an N-substituted amidine is a well-established synthetic route.
Further disconnection of the 2-cyanobenzofuran intermediate involves the C-C bond formation to attach the cyano group or the construction of the benzofuran (B130515) ring itself. The benzofuran core can be disconnected through several pathways, commonly involving the formation of the C2-C3 bond or the ether linkage. This leads back to simpler, readily available precursors such as substituted phenols and acetylenes, or o-halophenols and terminal alkynes, which are ideal starting points for various cyclization strategies.
Strategies for the Benzofuran Core Elaboration
The benzofuran ring is a privileged scaffold found in numerous biologically active compounds and natural products. nih.govrsc.orgscienceopen.com Consequently, a multitude of synthetic methods have been developed for its construction.
Palladium catalysis is a cornerstone in the synthesis of benzofurans due to its efficiency, functional group tolerance, and versatility. rsc.orgnih.gov These methods often involve the coupling of two components followed by an intramolecular cyclization.
One of the most prominent methods is the Sonogashira coupling of o-iodophenols with terminal acetylenes, followed by an intramolecular cyclization (a tandem Sonogashira/Cacchi-type coupling) to yield 2,3-disubstituted benzofurans. nih.govnih.gov This approach can be performed in a one-pot fashion, enhancing its efficiency. nih.gov Another powerful strategy involves Heck-type reactions, where o-alkenylphenols undergo intramolecular oxidative cyclization catalyzed by palladium complexes to form the benzofuran ring. nih.govnih.gov Additionally, palladium-catalyzed C-H bond functionalization of phenols with bromoalkynes provides a direct route to 2-substituted benzofurans. organic-chemistry.org Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have also been developed to produce a library of benzofuran compounds. nih.gov
Table 1: Comparison of Palladium-Catalyzed Methods for Benzofuran Synthesis
| Method | Starting Materials | Key Features | Reference(s) |
| Sonogashira/Cacchi Coupling | o-Iodophenols, Terminal Acetylenes | One-pot, multicomponent reaction; good for 2,3-disubstituted benzofurans. | nih.govnih.gov |
| Heck-Type Cyclization | o-Alkenylphenols | Intramolecular oxidative cyclization. | nih.govnih.gov |
| C-H Functionalization | Phenols, Bromoalkynes | Direct functionalization of the phenolic C-H bond. | organic-chemistry.org |
| Oxidative Annulation | Phenols, Alkenylcarboxylic Acids | Forms 2,3-dialkylbenzofurans or dihydrobenzofuran derivatives. | nih.gov |
| Tsuji-Trost-Type Reaction | Benzofuran-2-ylmethyl acetates, Nucleophiles | Benzylic-like nucleophilic substitution for 2-substituted benzofurans. | rsc.org |
Free radical cyclization offers a unique approach to constructing complex polycyclic benzofuran derivatives. These methods often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the heterocyclic ring. A recently developed method involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which initiates a radical cyclization cascade followed by intermolecular radical-radical coupling. researchgate.net This strategy allows for a rapid increase in molecular complexity and provides access to a range of polycyclic benzofurans. rsc.orgresearchgate.net
Modern synthetic chemistry places a strong emphasis on sustainability and green principles. In the context of benzofuran synthesis, this translates to the use of catalytic methods over stoichiometric reagents, minimizing waste, and using environmentally benign solvents. elsevier.esnih.gov Palladium-catalyzed reactions are inherently "greener" as they use catalytic amounts of the metal. elsevier.es The development of one-pot, multicomponent reactions, such as the Sonogashira coupling-cyclization, aligns with green chemistry principles by reducing the number of purification steps and solvent usage. nih.gov Furthermore, the use of renewable feedstocks, such as vanillin (B372448) (which can be converted to 5-iodovanillin), illustrates the application of green principles in providing starting materials for benzofuran synthesis. elsevier.esresearchgate.net Copper-catalyzed syntheses in eco-friendly deep eutectic solvents also represent a green and environmentally benign approach. nih.govacs.org
To improve reaction efficiency, modern techniques such as microwave-assisted synthesis and C-H activation have been increasingly applied to benzofuran synthesis.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and lead to cleaner products compared to conventional heating methods. nih.govsapub.orgresearchgate.net This technique has been successfully applied to multicomponent reactions for synthesizing 2,3-disubstituted benzofurans under Sonogashira conditions, with reactions often completing in minutes rather than hours. nih.govsapub.orgresearchgate.net
C-H Activation: Direct C-H activation is a powerful and atom-economical strategy for forming C-C and C-O bonds. nih.govnih.gov In benzofuran synthesis, palladium-catalyzed C-H activation allows for the direct arylation of the benzofuran scaffold or the cyclization of appropriately substituted precursors without the need for pre-functionalized starting materials like organohalides or organometallic reagents. nih.govnih.gov For instance, an 8-aminoquinoline (B160924) directing group can be used to facilitate the palladium-catalyzed C-H arylation at the C3 position of a benzofuran-2-carboxamide (B1298429) scaffold. nih.govnih.govchemrxiv.org This approach offers a highly modular route to elaborate benzofuran derivatives. nih.govnih.gov
Installation and Transformation of the Carboximidamide Moiety
The final key step in the synthesis of N-phenyl-2-benzofurancarboximidamide is the formation of the N-substituted carboximidamide group from a 2-cyanobenzofuran precursor. Several methods are available for this transformation.
The Pinner reaction is a classic and reliable method for converting nitriles into amidines. wikipedia.orgjk-sci.com This two-step process begins with the acid-catalyzed reaction of the nitrile (2-cyanobenzofuran) with an alcohol (e.g., ethanol) to form an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgnih.govgoogle.comrroij.com This salt is then treated with an amine, in this case, aniline (B41778), to yield the desired N-phenyl-2-benzofurancarboximidamide. wikipedia.org The reaction is typically carried out under anhydrous conditions at low temperatures to prevent the hydrolysis of the Pinner salt to an ester. jk-sci.comgoogle.com
Direct addition of amines to nitriles is a more atom-economical approach, but it often requires harsh conditions or activation of the nitrile. nih.govmdpi.com However, methods have been developed that use strong bases to activate the amine for nucleophilic attack on the nitrile. nih.govuoregon.educore.ac.uk This approach has been shown to be effective for the synthesis of N-substituted aryl amidines from aryl nitriles and primary amines. nih.govuoregon.edu Additionally, transition metal catalysts, such as copper salts, can facilitate the nucleophilic addition of amines to nitriles under oxidative conditions, providing another route to N-substituted amidines. mdpi.com
Table 2: Methods for the Synthesis of N-Substituted Amidines from Nitriles
| Method | Reagents | Key Features | Reference(s) |
| Pinner Reaction | 1. Alcohol, Acid (e.g., HCl) 2. Amine | Two-step process via an isolable Pinner salt; classic and reliable. | wikipedia.orgjk-sci.comnih.gov |
| Base-Mediated Addition | Strong Base (e.g., NaH, n-BuLi), Amine | Direct addition of the amine to the nitrile; requires activation of the amine. | nih.govuoregon.educore.ac.uk |
| Transition Metal Catalysis | Copper Salt, Base, Oxidant, Amine | Catalytic, direct addition under oxidative conditions. | mdpi.com |
General Imidamide Synthesis Routes
Imidamides, more commonly known as amidines, are a significant class of nitrogen-containing compounds. sciforum.net Their synthesis has been approached through numerous pathways, often starting from nitriles, amides, or other precursors. The nucleophilic addition of an amine to a nitrile represents one of the most direct and atom-economical methods. sciforum.net However, the direct reaction is often not feasible without activation of either the nitrile or the amine. nih.gov
Several key methodologies have been established for the general synthesis of amidines:
The Pinner Reaction: This classical method involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate salt (Pinner salt). Subsequent reaction with an amine yields the corresponding amidine. A modified Pinner reaction uses sulphides instead of alcohols. researchgate.netnih.gov
From Amides: Amides can be converted into imidoyl chlorides by reacting them with a chlorinating agent. These intermediates then react with an amine to produce the final amidine product. researchgate.net
From Nitriles and Amines: This is the most direct approach. To overcome the low reactivity, various catalytic or stoichiometric activators are used. These include ytterbium amides to catalyze the addition of amines to nitriles, or the use of strong bases to deprotonate the amine, thereby increasing its nucleophilicity. nih.govorganic-chemistry.org
Multicomponent Reactions: Modern synthetic chemistry has developed efficient one-pot multicomponent reactions. One such method involves the copper-catalyzed aerobic oxidative coupling of a terminal alkyne, a secondary amine, and a sulfonamide to generate amidines. organic-chemistry.org Another metal-free approach utilizes nitroalkenes, dibromo amides, and amines. organic-chemistry.org
A summary of common synthetic routes is presented below.
| Method | Precursors | Key Reagents/Conditions | Description | Reference(s) |
| Pinner Reaction | Nitrile, Alcohol | HCl, followed by amine | Two-step process via an imidate (Pinner salt) intermediate. | researchgate.netnih.gov |
| From Amides | Amide, Amine | Chlorinating agent (e.g., SOCl₂) | Involves the formation of an imidoyl chloride intermediate. | researchgate.net |
| Base-Activated Amine Addition | Nitrile, Primary Amine | Strong base (e.g., n-BuLi) | The amine is deprotonated to form a highly nucleophilic amide anion, which then attacks the nitrile. | nih.govcore.ac.uk |
| Catalytic Addition to Nitriles | Nitrile, Amine | Ytterbium amides | Catalytic hydroamination reaction. | organic-chemistry.org |
| From Orthoesters | Orthoester, Amine | Heat | Proceeds via an imidate intermediate. | researchgate.net |
| From Isocyanides | Isocyanide, Amine | AgCl (catalyst) | Silver-catalyzed addition of an amine to an isocyanide. | researchgate.net |
| From Ynamides | N-allyl-N-sulfonyl ynamide, Amine | Pd(0) catalyst | Palladium-catalyzed reaction involving an N-to-C allyl transfer. | nih.gov |
N-Phenyl Imidamide Formation via Aniline and Nitrile Precursors
The synthesis of N-phenyl imidamides specifically from aniline and nitrile precursors is a direct application of general amidine synthesis principles. The primary challenge is the direct addition of the relatively non-nucleophilic aniline to the electrophilic carbon of the nitrile. To facilitate this transformation, activation of the amine is a common and effective strategy. nih.gov
One efficient method involves the deprotonation of aniline or its derivatives using a strong base, such as n-butyllithium (n-BuLi). This generates a potent phenylamide anion that readily attacks the nitrile carbon. A subsequent acidic workup protonates the resulting intermediate to yield the N-phenyl imidamide. nih.govcore.ac.uk This protocol has proven effective for a range of aryl nitriles, including those with both electron-donating and electron-withdrawing substituents. nih.gov
The general reaction scheme is as follows:
Amine Activation: Aniline is treated with a strong base (e.g., n-BuLi) in an appropriate solvent like tetrahydrofuran (B95107) (THF) to form the lithium phenylamide salt.
Nitrile Addition: The benzofuran-2-carbonitrile precursor is added to the solution, where the phenylamide anion attacks the nitrile carbon.
Quench: The reaction is quenched with an acid (e.g., HCl) to neutralize the reaction and protonate the imidamide product, which can often be isolated as its hydrochloride salt. nih.gov
This approach is notable for its tolerance of various functional groups on the nitrile, including those that might present sites for competing nucleophilic aromatic substitution. nih.gov
Derivatization and Functionalization of the Imidamide Nitrogen Atoms
Once the core imidamide scaffold is formed, its nitrogen atoms can be further functionalized to create a diverse library of compounds. The nucleophilicity of the nitrogen atoms allows for various derivatization reactions. nih.gov
N-Alkylation: Similar to the N-alkylation of amides, the imidamide nitrogen can be deprotonated with a strong base like sodium hydride (NaH) to form an anion. This anion can then act as a nucleophile, reacting with an alkyl halide (e.g., an alkyl iodide or chloride) to install an alkyl group on the nitrogen. This strategy has been successfully employed in the synthesis of N-alkylated benzofuran-2-carboxamide analogues. nih.gov
N-Arylation: Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming C-N bonds. A method for the N-arylation of both aryl and alkyl amidines has been developed using a palladium catalyst. This reaction can be used with a wide array of aryl bromides, chlorides, and triflates, demonstrating excellent selectivity for monoarylation under relatively short reaction times. organic-chemistry.org This allows for the introduction of a second, different aryl group onto the imidamide nitrogen.
Total Synthesis Approaches to N-Phenyl-2-Benzofurancarboximidamide Analogues
While the direct synthesis of N-phenyl-2-benzofurancarboximidamide proceeds from the corresponding nitrile, the synthesis of its close analogues, particularly N-phenyl-2-benzofurancarboxamides, is well-documented and provides a blueprint for assembling the core benzofuran structure. These approaches typically involve the creation of a benzofuran-2-carboxylic acid intermediate, followed by coupling with an aniline derivative. nih.govresearchgate.netnih.gov
A common synthetic pathway involves:
Formation of the Benzofuran-2-carboxylic Acid Core: This can be achieved through various methods, including the microwave-assisted Perkin rearrangement. nih.govnih.gov
Amide Bond Formation: The synthesized benzofuran-2-carboxylic acid is coupled with a substituted or unsubstituted aniline. Standard peptide coupling reagents are effective for this transformation.
| Coupling Reagent System | Description | Reference(s) |
| EDC / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) activates the carboxylic acid for nucleophilic attack by the aniline. | researchgate.net |
| DCC / DMAP | N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is another effective system for promoting the condensation between the carboxylic acid and aniline. | nih.gov |
These methods have been used to generate large libraries of benzofuran-2-carboxamide analogues with diverse substitution patterns on both the benzofuran ring and the N-phenyl ring. nih.gov To access the target imidamide, the benzofuran-2-carboxylic acid could be converted to the corresponding nitrile, which would then undergo the reactions described in section 2.3.2.
Recent Advances in Diversifying the N-Phenyl-2-Benzofurancarboximidamide Scaffold through Substituent Migration
A significant challenge in medicinal chemistry is the synthesis of highly substituted, structurally diverse scaffolds. Recent advances in synthetic methodology have provided novel ways to create complex benzofuran cores, which are precursors to the target imidamide. One such innovative strategy involves a reaction cascade featuring a substituent migration on the aromatic ring. researchgate.net
An unusual benzofuran synthesis has been developed using 2,6-disubstituted phenols and alkynyl sulfoxides in the presence of trifluoroacetic anhydride (B1165640) (TFAA). The proposed mechanism involves:
Initial reaction between the phenol (B47542) and the activated alkynyl sulfoxide (B87167).
A charge-accelerated organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement.
A subsequent substituent migration of one of the groups at the ortho position of the starting phenol.
This methodology allows for the synthesis of highly substituted benzofurans that would be difficult to access through traditional methods. By varying the substituents on the starting phenol, this reaction provides a powerful tool for diversifying the benzofuran portion of the N-phenyl-2-benzofurancarboximidamide scaffold, enabling the exploration of a wider chemical space. researchgate.net
Mechanistic Investigations of Reactions Involving N Phenyl 2 Benzofurancarboximidamide Precursors and Formation
Elucidation of Benzofuran (B130515) Ring-Closing Mechanisms
The construction of the benzofuran ring is a pivotal step and can be achieved through various synthetic strategies. Mechanistic understanding of these ring-closing reactions is crucial for optimizing reaction conditions and expanding the substrate scope. Key mechanisms include sigmatropic rearrangements, catalyst-mediated cyclizations, and potentially, quantum tunneling effects.
Sigmatropic rearrangements, particularly the nih.govnih.gov-sigmatropic rearrangement, represent a powerful method for carbon-carbon bond formation in the synthesis of benzofurans. These reactions can be significantly accelerated by the introduction of specific functional groups or by the generation of charged intermediates. tus.ac.jp
Recent research has demonstrated that imbalanced charges within a precursor molecule can trigger what is known as a charge-accelerated sigmatropic rearrangement. tus.ac.jp The process often begins with the reaction of a substituted phenol (B47542) with an activating agent, which leads to the formation of a positively charged intermediate. This charge imbalance facilitates the migration of an ortho functional group, enabling the subsequent cyclization to form the benzofuran ring. tus.ac.jp For example, the trifluoroacetylation of an O-phenyloxime can smoothly induce a nih.govnih.gov-sigmatropic rearrangement at temperatures below room temperature, leading to the formation of a dihydrobenzofuran or benzofuran upon cyclization. researchgate.netorganic-chemistry.org The electron-withdrawing nature of the trifluoroacetyl group is key to accelerating this rearrangement, which might otherwise require harsh conditions such as high temperatures or strong acid catalysis.
Table 1: Factors Influencing nih.govnih.gov-Sigmatropic Rearrangements in Benzofuran Synthesis
| Factor | Description | Mechanism of Acceleration | Reference Example |
|---|---|---|---|
| Charged Intermediates | Formation of positively charged species in the reaction pathway. | The charge imbalance facilitates the migration of substituents, lowering the activation energy for the rearrangement. | Treatment of o-cresol (B1677501) with alkynyl sulfoxide (B87167) and trifluoroacetic anhydride (B1165640) (TFAA) generates charged intermediates that enable functional group migration. tus.ac.jp |
| Electron-Withdrawing Groups | Groups like trifluoroacetyl are attached to a nitrogen or oxygen atom in the rearranging system. | Enhances the electrophilicity of the system and promotes the smooth progression of the rearrangement under mild, non-acidic conditions. | N-trifluoroacetylation of oxime ethers with TFAA induces rearrangement and cyclization at or below room temperature. organic-chemistry.org |
Transition-metal catalysis is a cornerstone of modern benzofuran synthesis, offering high efficiency and functional group tolerance. organic-chemistry.org Catalysts based on palladium, copper, gold, and nickel are widely employed, each interacting with substrates through distinct mechanistic cycles. acs.orgnih.gov
Palladium-catalyzed reactions are particularly common and often proceed via a Heck-type mechanism or Sonogashira coupling followed by cyclization. acs.org In a typical phenol-directed C-H activation/C-O cyclization, the catalytic cycle may involve the oxidative addition of a Pd(0) species to an aryl halide, followed by coordination to the phenol. acs.org Subsequent intramolecular C-O bond formation via reductive elimination yields the benzofuran product and regenerates the active catalyst. acs.org The choice of ligands, such as phosphines or N-heterocyclic carbenes, is critical as they modulate the catalyst's stability and reactivity. acs.orgnih.gov
Copper catalysts are often used as co-catalysts with palladium or in their own right, particularly in coupling reactions of phenols with alkynes. acs.org Gold and silver catalysts have also been employed in tandem C-H alkynylation/oxy-alkynylation of phenols to generate 3-alkynyl benzofurans. nih.gov Mechanistic studies suggest these reactions can involve oxidative addition of an alkynyl hypervalent iodine reagent to a bimetallic Au-Ag active catalyst. nih.gov
Table 2: Overview of Catalytic Systems for Benzofuran Synthesis
| Catalyst System | Substrates | General Mechanism | Key Intermediates |
|---|---|---|---|
| Palladium Acetate / Ligand | Aryl boronic acids, 2-(2-formylphenoxy) acetonitriles | Transmetalation, intramolecular insertion, hydrolysis, aldol (B89426) condensation | Organopalladium complexes acs.org |
| (PPh₃)PdCl₂ / Copper Iodide | Terminal alkynes, iodophenols | Sonogashira coupling followed by intramolecular cyclization | Copper acetylide, organopalladium species acs.org |
| Ph₃PAuCl / AgNTf₂ | Phenols, alkynylbenziodoxoles | Tandem C-H alkynylation/Oxy-alkynylation | Bimetallic Au-Ag complexes nih.gov |
| Nickel(II) Triflate / Ligand | Aryl halides, aryl ketones | Intramolecular nucleophilic addition | Organonickel complexes |
Proton transfer is a fundamental step in many organic reactions, including those involved in the synthesis of heterocyclic precursors. While typically viewed as a classical process of overcoming an energy barrier, the proton's low mass allows it to penetrate through the barrier via a quantum mechanical phenomenon known as tunneling. wikipedia.org This effect can be significant even at biologically relevant temperatures. bohrium.com
In the context of benzofuran synthesis, proton tunneling could play a role in steps involving tautomerization or intramolecular proton transfer within a precursor molecule. researchgate.net For a proton to tunnel, it is typically situated in a double-well potential, often facilitated by a hydrogen bond between a donor and an acceptor site. wikipedia.org The probability of tunneling is inversely proportional to the particle's mass and the width of the potential barrier. researchgate.net
While direct experimental evidence for proton tunneling in the synthesis of N-phenyl-2-benzofurancarboximidamide is not documented, its potential influence cannot be disregarded. For instance, in a cyclization precursor where an intramolecular hydrogen bond positions a proton between two potential sites, tunneling could facilitate a rapid proton transfer that is crucial for a subsequent, rate-limiting ring-closing step. nih.gov Full-dimensional analysis of similar systems has shown that the tunneling process often involves a multidimensional reaction coordinate, where the heavy-atom framework reorganizes to reduce the donor-acceptor distance, thereby promoting the proton transfer event. acs.org
Reaction Kinetics and Stereochemical Considerations in Imidamide Synthesis
The formation of the N-phenylcarboximidamide moiety from a 2-cyanobenzofuran precursor is typically achieved via the Pinner reaction or related methodologies. wikipedia.org This transformation involves the reaction of the nitrile with an alcohol in the presence of a strong acid to form an intermediate imino ester (a Pinner salt), which is then reacted with phenylamine. nrochemistry.comchem-station.com
From a stereochemical perspective, the primary consideration for N-phenyl-2-benzofurancarboximidamide is the potential for geometric isomerism (E/Z) about the carbon-nitrogen double bond. The formation of these isomers can be under either kinetic or thermodynamic control. mdpi.com At lower temperatures, the kinetically favored isomer, resulting from the lowest activation energy pathway, may predominate. At higher temperatures or under equilibrium conditions, the more stable thermodynamic isomer is favored. The specific geometry can influence the compound's crystal packing and biological activity. Characterization by techniques like variable-temperature NMR can be used to study the dynamics of isomer interconversion. mdpi.com
Intermediate Identification and Characterization in Synthetic Pathways
In the benzofuran ring-forming stage, radical intermediates have been proposed in certain transition-metal-free pathways. nih.gov In catalytic cycles, organometallic complexes involving palladium, copper, or other metals are key intermediates. acs.org For reactions involving sigmatropic rearrangements, transiently formed N-trifluoroacetyl hydroxylamines or zwitterionic species are crucial. nih.gov
The conversion of the 2-cyanobenzofuran to the final product via the Pinner reaction involves two key, characterizable intermediates:
Nitrilium Ion : Protonation or Lewis acid activation of the nitrile nitrogen generates a highly electrophilic nitrilium ion. nih.gov
Imino Ester Salt (Pinner Salt) : The nitrilium ion is trapped by an alcohol (e.g., ethanol) to form a stable imino ester salt. nrochemistry.comorganic-chemistry.org This intermediate can often be isolated as a crystalline solid before its subsequent reaction.
The final step involves the nucleophilic attack of aniline (B41778) on the Pinner salt, proceeding through a tetrahedral intermediate, which then eliminates the alcohol to yield the N-phenyl-2-benzofurancarboximidamide product. These intermediates can be studied using spectroscopic methods like NMR and IR, or in some cases, isolated and characterized by X-ray crystallography. researchgate.net
Table 3: Key Intermediates in the Synthesis of N-Phenyl-2-Benzofurancarboximidamide
| Synthetic Stage | Intermediate Species | Plausible Formation Mechanism | Characterization Methods |
|---|---|---|---|
| Benzofuran Ring Formation | Organopalladium Complex | Oxidative addition of Pd(0) to an aryl halide. | NMR, Mass Spectrometry |
| Benzofuran Ring Formation | Zwitterionic Intermediate | Nucleophilic attack in a rearrangement precursor. | Trapping experiments, Computational modeling |
| Imidamide Formation | Nitrilium Ion | Protonation of the 2-cyanobenzofuran precursor by a strong acid (e.g., HCl). | In-situ spectroscopy (NMR) |
| Imidamide Formation | Imino Ester Hydrochloride (Pinner Salt) | Nucleophilic attack of an alcohol on the nitrilium ion. | Isolation, IR, NMR, Elemental Analysis nih.gov |
| Imidamide Formation | Tetrahedral Intermediate | Nucleophilic attack of aniline on the Pinner salt. | Generally transient; studied via kinetic analysis and computational modeling. |
Ligand Chemistry and Coordination Behavior of N Phenyl 2 Benzofurancarboximidamide
Chelation Properties and Metal Binding Modes of Benzofuran-Imidamide Ligands
Information regarding the specific chelation properties and metal binding modes of N-phenyl-2-benzofurancarboximidamide is not available.
Design Principles for N-Phenyl-2-Benzofurancarboximidamide as a Ligand in Transition Metal Catalysis
There is no specific information available in the searched literature concerning the design principles of N-phenyl-2-benzofurancarboximidamide for applications in transition metal catalysis.
Characterization of N-Phenyl-2-Benzofurancarboximidamide Metal Complexes (e.g., Spectroscopic and X-ray Diffraction Studies)
Detailed spectroscopic and X-ray diffraction data for metal complexes of N-phenyl-2-benzofurancarboximidamide are not present in the available literature.
Supramolecular Chemistry and Non Covalent Interactions of N Phenyl 2 Benzofurancarboximidamide
Host-Guest Complexation Studies with N-Phenyl-2-Benzofurancarboximidamide
Currently, there are no published studies detailing the host-guest complexation capabilities of N-phenyl-2-benzofurancarboximidamide. Research in this area would typically involve investigating the ability of the molecule to encapsulate or bind to other "guest" molecules through non-covalent interactions. The benzofuran (B130515) and phenyl moieties could potentially form a cavity or binding pocket for suitable guests.
Hypothetical Research Directions:
Screening of Potential Guests: A systematic study would involve screening a variety of guest molecules with different sizes, shapes, and electronic properties to identify any potential binding partners.
Spectroscopic Titration: Techniques such as UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to monitor the changes upon addition of a guest to a solution of N-phenyl-2-benzofurancarboximidamide, allowing for the determination of binding constants and stoichiometries.
Without experimental data, no data tables on host-guest binding can be provided at this time.
Role of N-Phenyl-2-Benzofurancarboximidamide in Molecular Recognition and Self-Assembly
The capacity of a molecule to selectively recognize and bind to other molecules is the foundation of molecular recognition, which in turn drives self-assembly into larger, ordered structures. The imidamide functional group in N-phenyl-2-benzofurancarboximidamide presents potential hydrogen bond donor and acceptor sites, which could be crucial for directing molecular recognition and self-assembly processes.
Potential for Self-Assembly:
Hydrogen Bonding Motifs: The N-H and C=N bonds of the imidamide group could participate in the formation of specific hydrogen-bonding patterns, leading to the assembly of dimers, chains, or more complex networks.
π-π Stacking: The aromatic benzofuran and phenyl rings are likely to engage in π-π stacking interactions, further stabilizing any self-assembled structures.
Detailed research, such as single-crystal X-ray diffraction and concentration-dependent spectroscopic studies, would be required to identify and characterize any self-assembled structures.
Intermolecular Forces Governing Aggregation and Solid-State Structures
The aggregation behavior and the resulting solid-state structure of N-phenyl-2-benzofurancarboximidamide are governed by a concert of intermolecular forces. A comprehensive understanding of these forces is essential for predicting and controlling the crystal packing and, consequently, the material's physical properties.
Key Intermolecular Forces to Investigate:
| Intermolecular Force | Potential Role in N-phenyl-2-benzofurancarboximidamide |
| Hydrogen Bonding | The imidamide group is a prime candidate for forming strong and directional hydrogen bonds, likely playing a dominant role in the crystal packing. |
| π-π Stacking | The planar aromatic rings (benzofuran and phenyl) can stack on top of each other, contributing significantly to the cohesive energy of the solid state. |
| van der Waals Forces | These ubiquitous forces will contribute to the overall stability of the crystal lattice. |
| Dipole-Dipole Interactions | The polar nature of the imidamide and ether functionalities will result in dipole-dipole interactions that influence molecular alignment. |
To date, the crystal structure of N-phenyl-2-benzofurancarboximidamide has not been reported in the Cambridge Structural Database (CSD). A single-crystal X-ray diffraction analysis would be the definitive method to determine its solid-state structure and precisely map the intermolecular interactions at play. Such an analysis would provide crucial data, including bond lengths, bond angles, and torsion angles, as well as detailed information on the hydrogen-bonding network and π-stacking arrangements. Without this experimental data, a detailed and accurate description of its solid-state chemistry remains speculative.
Theoretical and Computational Studies of N Phenyl 2 Benzofurancarboximidamide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the investigation of the electronic structure and properties of molecules. aip.org For benzofuran (B130515) derivatives, DFT methods like B3LYP are commonly used to optimize molecular geometry and calculate various electronic parameters that govern molecular reactivity. researchgate.net These calculations provide fundamental insights into the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and polarizable. In studies of related benzofuran derivatives, this gap is analyzed to predict their biological activity and charge transfer interactions within the molecule.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.367 | Electron-donating ability |
| ELUMO | -1.632 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.735 | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron potential on the molecule's surface.
Negative Regions (Red/Yellow): These areas are electron-rich, typically found around electronegative atoms like oxygen and nitrogen. They represent likely sites for electrophilic attack.
Positive Regions (Blue): These areas are electron-poor, usually located around hydrogen atoms. They are susceptible to nucleophilic attack.
Neutral Regions (Green): These areas have a near-zero potential.
For a molecule like N-phenyl-2-benzofurancarboximidamide, MEP analysis would likely show negative potential localized around the furan (B31954) oxygen and the nitrogen atoms of the imidamide group, indicating these as primary sites for interaction with electrophiles or hydrogen bond donors. The phenyl rings and hydrogen atoms would exhibit positive or near-neutral potential.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These indices are crucial for comparing the chemical behavior of different compounds.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive.
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap and are more reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile.
These parameters are widely used in the study of benzofuran derivatives to rationalize their reactivity and biological activities.
| Descriptor | Calculated Value (eV) | Formula |
|---|---|---|
| Chemical Hardness (η) | 2.367 | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 0.422 | 1 / η |
| Electrophilicity Index (ω) | 3.374 | μ² / 2η (where μ is chemical potential) |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its biological function. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. For benzofuran derivatives, this can be achieved using molecular mechanics force fields to determine the global minimum conformation. nih.gov Studies on related furan derivatives show that the planarity between the benzofuran and phenyl rings is a key conformational feature, influenced by the nature and position of substituents. researchgate.net
Molecular Dynamics (MD) simulations provide a deeper understanding of a molecule's dynamic behavior over time. MD simulations have been used to evaluate the stability of complexes formed between benzofuran inhibitors and their protein targets, such as tubulin. nih.gov These simulations can reveal how the ligand adapts within the binding site and the stability of key intermolecular interactions, offering insights that are not available from static models alone. nih.gov
Computational Modeling of N-Phenyl-2-Benzofurancarboximidamide Interactions with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a macromolecular target, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Numerous docking studies have been performed on N-phenyl-benzofuran-2-carboxamide analogs and other benzofuran derivatives against a variety of biological targets:
Amyloid Beta (Aβ42) Fibrils: Docking studies suggest that N-phenylbenzofuran-2-carboxamide derivatives can interact with the N-terminal region of Aβ42 fibrils, with the planar benzofuran ring playing a key role in modulating aggregation. nih.gov
Staphylococcus aureus Sortase A: Carboxamide derivatives of 2-phenyl-benzofuran have been docked into the active site of Sortase A, showing binding patterns that include key hydrogen bond interactions with residues like Cys184 and Arg197. nih.gov
Acetylcholinesterase (AChE): As potential treatments for Alzheimer's disease, benzofuran derivatives have shown good binding modes in the active site of AChE, comparable to known ligands. nih.gov
Tubulin: The colchicine (B1669291) binding site of tubulin is another target for benzofuran derivatives, with docking studies revealing hydrogen bonds and specific orientations that explain their inhibitory activity. nih.gov
These studies collectively indicate that the benzofuran-carboxamide scaffold is a versatile pharmacophore capable of forming specific and stable interactions with various protein targets, primarily through hydrogen bonding and hydrophobic interactions.
Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Approaches for Benzofuran-Imidamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. eurjchem.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.
For benzofuran derivatives, 2D and 3D-QSAR studies have been successfully developed:
Vasodilator Activity: A statistically significant 2D-QSAR model was created for a series of benzofuran hybrids, identifying descriptors that correlate with their vasodilation activity. mdpi.com
Anticancer Activity: 3D-QSAR models (CoMFA and CoMSIA) have been used to study benzofuran derivatives as inhibitors of targets like Lysine-Specific Demethylase 1 and PTP-MEG2, revealing the structural features essential for potent inhibition. researchgate.netoncotarget.com
Acetylcholinesterase Inhibition: 3D-QSAR analysis highlighted the importance of specific alkyl groups on the phenyl moiety for the inhibitory activity of novel benzofuran-based compounds. nih.gov
These cheminformatics approaches are crucial for optimizing lead compounds, allowing for the rational design of derivatives with enhanced biological activity based on predictive computational models. eurjchem.commdpi.com
Advanced Research Avenues and Future Perspectives for N Phenyl 2 Benzofurancarboximidamide
Rational Design of Derivatives for Targeted Chemical Biology Investigations
The modular nature of the N-Phenyl-2-benzofurancarboximidamide structure, consisting of a benzofuran (B130515) ring, a phenyl group, and a carboximidamide linker, offers a versatile platform for chemical modification. This allows for the rational design of derivatives to probe complex biological systems with high precision.
The benzofuran nucleus is a cornerstone of many biologically active compounds, and derivatives have been shown to interact with a variety of receptors and enzymes. nih.gov Studies on structurally similar benzofuran-2-carboxamide (B1298429) derivatives have revealed their potential as potent anticancer agents through the inhibition of NF-κB transcriptional activity. nih.gov For instance, a series of N-(substituted)phenylamide derivatives of benzofuran-2-carboxylic acid demonstrated significant cytotoxic activities against several human cancer cell lines. nih.gov
Table 1: Cytotoxic Activity of Related Benzofuran-2-Carboxamide Derivatives Against Human Cancer Cell Lines (GI₅₀, µM)
This table presents data for structurally related N-phenyl-benzofuran-2-carboxamide analogues to illustrate the potential of the scaffold.
| Compound Derivative (N-phenyl substitution) | ACHN (Renal) | HCT15 (Colon) | MM231 (Breast) | NUGC-3 (Gastric) | NCI-H23 (Lung) | PC-3 (Prostate) |
|---|---|---|---|---|---|---|
| N-(4'-hydroxyphenyl)amide | 1.93 | 1.81 | 2.59 | 2.01 | 2.51 | 2.14 |
| N-(4'-methoxyphenyl)amide | 4.11 | 3.98 | 5.07 | 4.23 | 5.11 | 4.35 |
| N-(4'-chlorophenyl)amide | 3.55 | 3.01 | 4.12 | 3.67 | 4.03 | 3.88 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
The benzofuran scaffold has recently been identified as a promising framework for developing novel immunomodulatory agents. nih.govnih.gov Research has shown that certain benzofuran derivatives can modulate crucial immune signaling pathways. For example, specific benzofuran-2-carboxamides have been identified as effective inhibitors of CCL20-induced chemotaxis, a process implicated in inflammatory bowel diseases and colorectal cancer. nih.gov Furthermore, other benzofuran-based compounds have demonstrated the ability to switch microglia from a pro-inflammatory (M1) to a neuroprotective (M2) phenotype, highlighting their potential in treating neuroinflammatory conditions like Alzheimer's disease. nih.gov
Given these findings, N-Phenyl-2-benzofurancarboximidamide represents an unexplored but highly promising scaffold for developing new immunomodulatory drugs. Future investigations could focus on designing derivatives that selectively target chemokine receptors or cannabinoid receptors (CB₂), which are key players in the immune response. nih.govnih.gov The unique electronic and steric properties of the carboximidamide group could be leveraged to achieve high affinity and selectivity for these immunological targets.
Applications in Materials Science and Organic Optoelectronics (e.g., Fluorescent Materials, Dyes)
Benzofuran derivatives are well-documented in materials science for their valuable photophysical properties, including strong fluorescence, high quantum yields, and thermal stability. nih.govresearchgate.net These characteristics make them excellent candidates for developing organic light-emitting diodes (OLEDs), fluorescent probes, and advanced dyes. nih.govresearchgate.net
Studies on various benzofuran derivatives have shown that they can be intense blue light emitters, a highly sought-after feature in optoelectronics. nih.gov The fluorescence properties, such as emission wavelength and quantum yield, are highly dependent on the substituents attached to the benzofuran core. nih.gov For example, the presence of a carbomethoxy group has been shown to dramatically increase the fluorescence quantum yield of certain benzofuran derivatives. nih.gov
This opens a significant research avenue for N-Phenyl-2-benzofurancarboximidamide. Its extended π-conjugated system is inherently likely to possess interesting photophysical properties. Future research should involve the synthesis and full photophysical characterization of this compound and its derivatives. By systematically modifying the substituents on the phenyl and benzofuran rings, it may be possible to tune the emission color, enhance the quantum yield, and develop novel fluorophores for applications ranging from biological imaging to next-generation electronic displays.
Table 2: Fluorescence Properties of Selected Benzofuran Derivatives in Cyclohexane
This table showcases the fluorescence potential of the general benzofuran scaffold.
| Compound Structure | Emission Max (λem, nm) | Quantum Yield (ΦF, %) |
|---|---|---|
| 2-carbomethoxy-3-methyl-5-acetyl-7-methoxybenzofuran | 345.5 | 54.85 |
| 2-carbomethoxy-3-methyl-5-acetyl-7-ethoxybenzofuran | 345.0 | 41.23 |
| 3-methyl-5-acetyl-7-methoxybenzofuran | 316.0 | 19.86 |
| 3-methyl-5-acetyl-7-ethoxybenzofuran | 315.5 | 17.02 |
Data sourced from Molecules. nih.gov
N-Phenyl-2-Benzofurancarboximidamide in Catalysis and Organocatalysis
While the direct application of N-Phenyl-2-benzofurancarboximidamide as a catalyst has not yet been reported, the synthesis of such elaborate heterocyclic scaffolds is deeply intertwined with advances in catalysis. The construction of complex benzofuran-2-carboxamide derivatives often relies on sophisticated transition-metal-catalyzed reactions, such as palladium-catalyzed C-H arylation. nih.govnih.gov These methods allow for the precise installation of various substituents onto the benzofuran core, which is crucial for tuning the molecule's properties. nih.govdiva-portal.org
A future perspective in this area involves exploring the potential of N-Phenyl-2-benzofurancarboximidamide and its derivatives to act as ligands for transition metals. The nitrogen atoms in the carboximidamide group could serve as coordination sites for metal centers, creating novel catalysts for a range of organic transformations. Furthermore, the development of chiral derivatives could open possibilities in asymmetric organocatalysis, where the defined three-dimensional structure of the molecule could be used to control the stereochemical outcome of a reaction.
Interdisciplinary Research Integrating Synthesis, Theory, and Applications
Realizing the full potential of N-Phenyl-2-benzofurancarboximidamide will require a highly interdisciplinary research approach.
Synthetic Chemistry: The foundation of this research lies in the development of efficient, modular, and scalable synthetic routes to N-Phenyl-2-benzofurancarboximidamide and a diverse library of its derivatives. nih.gov
Computational Chemistry: Theoretical studies and molecular modeling will be essential for predicting the interactions of these derivatives with biological targets, forecasting their photophysical properties, and guiding the rational design of new compounds with optimized characteristics. nih.gov
Chemical Biology & Pharmacology: Collaborative efforts are needed to screen these novel compounds for biological activity, identify their molecular targets, and elucidate their mechanisms of action in cellular and in vivo models. nih.govnih.gov
Materials Science: A thorough investigation of the thermal, electrochemical, and photophysical properties of these compounds will be crucial for evaluating their potential in OLEDs, sensors, and other advanced materials. nih.gov
By integrating these diverse fields, the scientific community can systematically explore the chemical space around the N-Phenyl-2-benzofurancarboximidamide scaffold, paving the way for the discovery of new therapeutic agents and high-performance organic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
